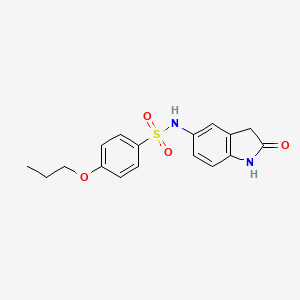![molecular formula C19H19F3N2O2 B2744925 [3-(Pyridin-4-yloxymethyl)piperidin-1-yl]-[3-(trifluoromethyl)phenyl]methanone CAS No. 2379986-92-0](/img/structure/B2744925.png)
[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]-[3-(trifluoromethyl)phenyl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]-[3-(trifluoromethyl)phenyl]methanone, also known as PF-06412562, is a small molecule drug that has been developed for the treatment of various diseases. It belongs to the class of piperidine derivatives and has shown promising results in preclinical studies.
Mecanismo De Acción
[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]-[3-(trifluoromethyl)phenyl]methanone acts as a positive allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5). The compound binds to a specific site on the receptor and enhances its activity, leading to increased glutamate signaling. This increased signaling has been shown to have beneficial effects on cognitive function, motor function, and behavior in animal models of various diseases.
Efectos Bioquímicos Y Fisiológicos
[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]-[3-(trifluoromethyl)phenyl]methanone has been shown to have several biochemical and physiological effects. It has been shown to increase glutamate signaling in the brain, leading to improved cognitive function, motor function, and behavior. It has also been shown to reduce neuroinflammation and dopaminergic neuron loss in animal models of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]-[3-(trifluoromethyl)phenyl]methanone has several advantages for lab experiments. It is a small molecule drug that can be easily synthesized and purified. It has shown promising results in preclinical studies for the treatment of various diseases, making it a potential candidate for further development. However, there are also limitations to its use in lab experiments. The compound has not yet been tested in human clinical trials, and its safety and efficacy in humans are still unknown.
Direcciones Futuras
There are several future directions for the study of [3-(Pyridin-4-yloxymethyl)piperidin-1-yl]-[3-(trifluoromethyl)phenyl]methanone. One direction is to further investigate its potential therapeutic applications in humans. Clinical trials are needed to determine the safety and efficacy of the compound in humans. Another direction is to study the compound's effects on other diseases, such as Huntington's disease and multiple sclerosis. In addition, further research is needed to understand the exact mechanism of action of the compound and its effects on the brain and other organs. Finally, the development of more potent and selective mGluR5 positive allosteric modulators may lead to the discovery of new drugs for the treatment of various diseases.
Métodos De Síntesis
The synthesis of [3-(Pyridin-4-yloxymethyl)piperidin-1-yl]-[3-(trifluoromethyl)phenyl]methanone involves several steps, including the reaction of 3-(trifluoromethyl)benzaldehyde with piperidine, followed by the reaction of the resulting compound with pyridine-4-carboxylic acid. The final product is obtained after several purification steps. The synthesis method has been optimized to produce high yields of the compound with high purity.
Aplicaciones Científicas De Investigación
[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]-[3-(trifluoromethyl)phenyl]methanone has been extensively studied for its potential therapeutic applications. It has shown promising results in preclinical studies for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and schizophrenia. The compound has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease. It has also been shown to improve motor function and reduce dopaminergic neuron loss in animal models of Parkinson's disease. In addition, [3-(Pyridin-4-yloxymethyl)piperidin-1-yl]-[3-(trifluoromethyl)phenyl]methanone has been shown to have antipsychotic effects in animal models of schizophrenia.
Propiedades
IUPAC Name |
[3-(pyridin-4-yloxymethyl)piperidin-1-yl]-[3-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N2O2/c20-19(21,22)16-5-1-4-15(11-16)18(25)24-10-2-3-14(12-24)13-26-17-6-8-23-9-7-17/h1,4-9,11,14H,2-3,10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDYQBEXNHOPPBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC(=CC=C2)C(F)(F)F)COC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-({1-[3-(Trifluoromethyl)benzoyl]piperidin-3-yl}methoxy)pyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1-(3-chlorophenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2744844.png)
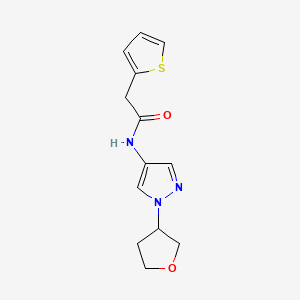
![1-(2-(Benzo[d][1,3]dioxol-5-yl)-7-ethoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2744847.png)
![7-[(4-methylpiperazino)sulfonyl]-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B2744849.png)
![3-[(4-Chlorophenyl)methylsulfanyl]-6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2744851.png)
![(1-(Benzo[d]thiazol-2-yl)azetidin-3-yl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone](/img/structure/B2744853.png)
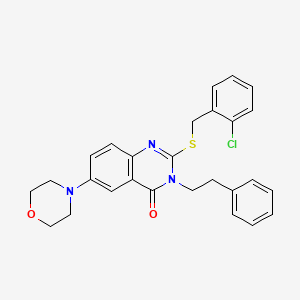
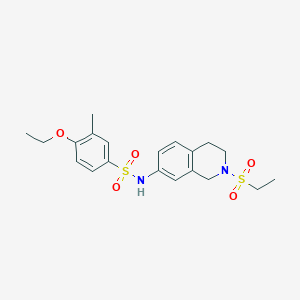
![3-[(6-Amino-1-butyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)(2-methylpropyl)carbamoyl]propanoic acid](/img/structure/B2744858.png)
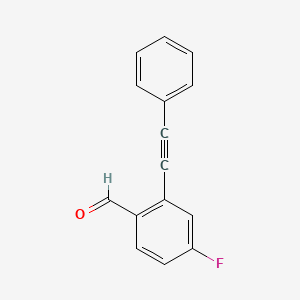
![N1-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide](/img/structure/B2744861.png)
![dimethyl 2-[5-(1H-pyrrol-1-yl)-2-pyridinyl]malonate](/img/structure/B2744863.png)
![2-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]propanoic acid](/img/structure/B2744864.png)
